molecular formula C27H30O15 B190909 Datiscin CAS No. 16310-92-2

Datiscin

Cat. No.: B190909
CAS No.: 16310-92-2
M. Wt: 594.5 g/mol
InChI Key: BJJCTXDEJUWVIC-UHFFFAOYSA-N
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Description

Datiscin is a flavonoid glycoside primarily found in the plant Datisca cannabina. It is known for its unique structure, which includes a flavonoid core attached to a rutinose sugar moiety.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of datiscin typically involves the extraction from natural sources, particularly from Datisca cannabina. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is not widely established due to its natural abundance in specific plants. the extraction and purification processes can be scaled up using industrial chromatography and solvent extraction methods to obtain larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Datiscin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Datiscin

This compound is unique due to its specific glycoside structure, which includes a rutinose sugar moiety.

Properties

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-10(28)7-14(16)40-24(25)11-4-2-3-5-12(11)29/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJCTXDEJUWVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421269
Record name AC1NYKG7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16310-92-2
Record name AC1NYKG7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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